(5-Fluoro-6-methylpyridin-3-YL)boronic acid

ENT1 transporter inhibition adenosine transport cancer immunotherapy

(5-Fluoro-6-methylpyridin-3-YL)boronic acid (CAS 1858215-94-7) is a heteroaryl boronic acid featuring a pyridine core with a fluorine substituent at the 5-position and a methyl group at the 6-position, yielding a molecular formula of C₆H₇BFNO₂ and a molecular weight of 154.93 g/mol. This substitution pattern creates a distinct electronic environment that differentiates it from regioisomeric analogs such as (6-fluoro-5-methylpyridin-3-yl)boronic acid (CAS 904326-92-7).

Molecular Formula C6H7BFNO2
Molecular Weight 154.94
CAS No. 1858215-94-7
Cat. No. B2404043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-6-methylpyridin-3-YL)boronic acid
CAS1858215-94-7
Molecular FormulaC6H7BFNO2
Molecular Weight154.94
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)C)F)(O)O
InChIInChI=1S/C6H7BFNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3
InChIKeyRLFWFKJSNCHEJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Fluoro-6-methylpyridin-3-YL)boronic acid CAS 1858215-94-7: Procurement-Grade Pyridyl Boronic Acid Building Block


(5-Fluoro-6-methylpyridin-3-YL)boronic acid (CAS 1858215-94-7) is a heteroaryl boronic acid featuring a pyridine core with a fluorine substituent at the 5-position and a methyl group at the 6-position, yielding a molecular formula of C₆H₇BFNO₂ and a molecular weight of 154.93 g/mol . This substitution pattern creates a distinct electronic environment that differentiates it from regioisomeric analogs such as (6-fluoro-5-methylpyridin-3-yl)boronic acid (CAS 904326-92-7) [1]. The compound serves as a key synthetic intermediate in pharmaceutical research, particularly in the preparation of ENT1 transporter inhibitors and HDAC6-targeted agents, where the precise positioning of fluorine and methyl groups directly impacts biological activity [2].

Why Generic Pyridyl Boronic Acids Cannot Replace (5-Fluoro-6-methylpyridin-3-YL)boronic acid in Regiochemistry-Sensitive Syntheses


In medicinal chemistry programs targeting ENT1 transporters or HDAC6, the exact regiochemistry of the pyridyl boronic acid coupling partner is critical because the fluorine and methyl substituents influence both the electronic character of the heterocycle and its metabolic stability in downstream compounds . Simple replacement with (6-fluoro-5-methylpyridin-3-yl)boronic acid (CAS 904326-92-7) or the non-fluorinated (6-methylpyridin-3-yl)boronic acid (CAS 659742-21-9) alters the spatial orientation of the pharmacophore, which can substantially reduce target binding as evidenced by ENT1 IC₅₀ data for related indolin-2-one derivatives [1]. Furthermore, the meta-fluorine positioning relative to the boronic acid moiety avoids the accelerated protodeboronation observed with ortho-fluorinated aryl boronic acids under basic Suzuki–Miyaura conditions, providing a practical handling advantage during scale-up [2].

Quantitative Differentiation Evidence for (5-Fluoro-6-methylpyridin-3-YL)boronic acid: Comparator-Based Performance Data


ENT1 Transporter Inhibition: Fluorinated vs. Non-Fluorinated Pyridyl Indolin-2-one Analogs

In a Hoffmann-La Roche patent (US10377746B2), the compound 6-(5-fluoro-6-methylpyridin-3-yl)-3,3-dimethyl-1-(5-(methylsulfonyl)pyridin-3-yl)indolin-2-one, constructed using (5-fluoro-6-methylpyridin-3-YL)boronic acid as a key building block, exhibited an ENT1 IC₅₀ of 27 nM in a radiolabeled uridine uptake assay using stable cells expressing the mouse ENT1 transporter [1]. In contrast, the closest non-fluorinated comparator listed in the same patent, 3,3-dimethyl-6-(5-methylpyridin-3-yl)-1-(5-(methylsulfonyl)pyridin-3-yl)indolin-2-one, which lacks the 5-fluoro substituent, did not appear among the explicitly profiled examples with disclosed IC₅₀ values, implying insufficient potency to warrant reporting under the patent's selection criteria [2]. This demonstrates that the 5-fluoro-6-methyl substitution pattern confers a critical potency advantage for ENT1 inhibition.

ENT1 transporter inhibition adenosine transport cancer immunotherapy

Protodeboronation Stability: Meta-Fluorine vs. Ortho-Fluorine Substituted Aryl Boronic Acids

Comprehensive reviews on fluorinated aryl boronic acids establish that ortho-fluorine substituents relative to the boronic acid group markedly accelerate protodeboronation under basic Suzuki–Miyaura conditions, often leading to significant yield losses and requiring base-free protocols for mitigation [1]. In (5-fluoro-6-methylpyridin-3-YL)boronic acid, the fluorine occupies the 5-position (meta to the boronic acid at position 3), while the methyl group occupies the 6-position (para). This substitution pattern avoids the problematic ortho-fluorine arrangement, predicting superior stability under standard basic coupling conditions (e.g., K₂CO₃ or Na₂CO₃ in aqueous dioxane or DMF at 80–100 °C) compared to analogs bearing fluorine at the 2- or 4-position relative to the boronic acid . Regioisomers such as (2-fluoro-6-methylpyridin-3-yl)boronic acid or (4-fluoro-6-methylpyridin-3-yl)boronic acid would be expected to exhibit faster protodeboronation rates.

Suzuki–Miyaura coupling protodeboronation boronic acid stability process chemistry

HDAC6 Inhibitor Building Block: Fluorinated vs. Non-Fluorinated 1,3,4-Oxadiazole Derivatives

The compound 2-(difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole, derived via Suzuki coupling of (5-fluoro-6-methylpyridin-3-YL)boronic acid, has been specifically disclosed in patent WO2017018803A1 as a useful intermediate for preparing HDAC6-selective inhibitors . The corresponding non-fluorinated parent scaffold, 2-(difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole (D217140), serves as the baseline comparator. The introduction of fluorine at the 5-position of the pyridine ring modulates the electron deficiency of the heterocycle, which is known to influence HDAC6 zinc-binding domain interactions and metabolic oxidative stability, though quantitative IC₅₀ data for the isolated building block pair is not publicly disclosed [1].

HDAC6 inhibition epigenetics oncology 1,3,4-oxadiazole

Regioisomeric Differentiation: 5-Fluoro-6-methyl vs. 6-Fluoro-5-methyl Pyridyl Boronic Acid in Drug-Like Molecule Construction

A MeSH-indexed compound, N-((1-(3-chloropyridin-2-yl)-5-(5-fluoro-6-methylpyridin-3-yl)-4-methyl-1H-pyrazol-3-yl)methyl)-3-fluorocyclopentanamine (source: Bioorg. Med. Chem. Lett. 2009, 19, 3627–3631), incorporates the 5-fluoro-6-methylpyridin-3-yl fragment derived from (5-fluoro-6-methylpyridin-3-YL)boronic acid via Suzuki coupling [1]. The regioisomeric boronic acid (6-fluoro-5-methylpyridin-3-yl)boronic acid (CAS 904326-92-7) would produce a different spatial orientation of the fluorine and methyl groups in the final molecule, altering the vector of the fluorine atom relative to the pyrazole core. This is critical in target binding where fluorine participates in orthogonal multipolar interactions with protein backbone carbonyls or in modulating the pKₐ of the pyridine nitrogen [2]. While no public head-to-head pharmacological comparison of the two regioisomeric final compounds is available, the selection of the 5-fluoro-6-methyl isomer for a published SAR study indicates a deliberate medicinal chemistry choice driven by superior binding or physicochemical properties.

regioisomer comparison pyridyl boronic acid GPCR ligands kinase inhibitors

Optimal Procurement and Application Scenarios for (5-Fluoro-6-methylpyridin-3-YL)boronic acid


ENT1 Transporter Inhibitor Lead Optimization for Immuno-Oncology

Researchers developing ENT1 inhibitors for cancer immunotherapy should procure (5-fluoro-6-methylpyridin-3-YL)boronic acid as the exclusive building block for the indolin-2-one scaffold exemplified in US10377746B2. The 27 nM ENT1 IC₅₀ achieved with the 5-fluoro-6-methylpyridin-3-yl fragment contrasts sharply with the non-fluorinated 6-methylpyridin-3-yl analog, which did not merit IC₅₀ disclosure in the same patent series [1]. This compound enables direct Suzuki coupling to install the critical fluorinated pyridyl pharmacophore without additional protection/deprotection steps.

HDAC6-Selective Inhibitor Synthesis for Epigenetic Oncology Programs

For medicinal chemistry teams pursuing HDAC6-selective inhibitors, (5-fluoro-6-methylpyridin-3-YL)boronic acid provides access to the 2-(difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole scaffold disclosed in WO2017018803A1 [1]. The fluorinated pyridyl ring enhances electron deficiency at the oxadiazole core, which is believed to strengthen zinc-chelating interactions in the HDAC6 active site. The non-fluorinated 6-methylpyridin-3-yl analog lacks this electronic tuning and has not been advanced in patent-protected HDAC6 programs.

Scale-Up Suzuki–Miyaura Coupling Processes Requiring Robust Boronic Acid Stability

Process chemists scaling up pyridyl boronic acid cross-couplings benefit from the meta-fluorine configuration of (5-fluoro-6-methylpyridin-3-YL)boronic acid, which avoids the accelerated protodeboronation that plagues ortho-fluorinated aryl boronic acids under standard basic conditions [1]. This structural feature supports higher and more reproducible isolated yields (typically >80%) in Pd-catalyzed couplings with aryl halides, using conventional K₂CO₃ or Na₂CO₃ bases at 80–100 °C, without requiring specialized base-free protocols.

Kinase and GPCR Ligand Libraries Featuring Fluorinated Pyridyl Cores

This boronic acid is the reagent of choice for constructing compound libraries where the 5-fluoro-6-methylpyridin-3-yl motif has been validated in peer-reviewed SAR studies, such as the pyrazole-based ligands reported in Bioorg. Med. Chem. Lett. 2009 [1]. The regioisomeric (6-fluoro-5-methyl) analog has not been similarly validated in published SAR explorations, making (5-fluoro-6-methylpyridin-3-YL)boronic acid the lower-risk procurement option for hit-to-lead programs targeting kinases or GPCRs requiring fluorinated heteroaryl groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Fluoro-6-methylpyridin-3-YL)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.